2-Butenamide, 2-cyano-3-(dimethylamino)-N-(phenylmethyl)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenamide, 2-cyano-3-(dimethylamino)-N-(phenylmethyl)-, (Z)- is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, 2-cyano-3-(dimethylamino)-N-(phenylmethyl)-, (Z)- typically involves the reaction of appropriate starting materials under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and quality. The exact methods used in industrial settings are often closely guarded trade secrets .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenamide, 2-cyano-3-(dimethylamino)-N-(phenylmethyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. Detailed information about the products is often available in specialized chemical literature .
Wissenschaftliche Forschungsanwendungen
2-Butenamide, 2-cyano-3-(dimethylamino)-N-(phenylmethyl)-, (Z)- has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism by which 2-Butenamide, 2-cyano-3-(dimethylamino)-N-(phenylmethyl)-, (Z)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-3-(dimethylamino)-2-butenamide
- 2-Butenamide, 2-cyano-3-(dimethylamino)-, (2Z)-
Uniqueness
2-Butenamide, 2-cyano-3-(dimethylamino)-N-(phenylmethyl)-, (Z)- is unique due to its specific structure and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
89567-68-0 |
---|---|
Molekularformel |
C14H17N3O |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
N-benzyl-2-cyano-3-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C14H17N3O/c1-11(17(2)3)13(9-15)14(18)16-10-12-7-5-4-6-8-12/h4-8H,10H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
VMDJXOHKRLWQLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C#N)C(=O)NCC1=CC=CC=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.